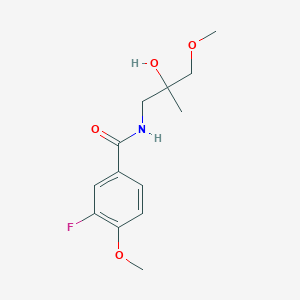

3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methoxybenzamide

Descripción

Propiedades

IUPAC Name |

3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO4/c1-13(17,8-18-2)7-15-12(16)9-4-5-11(19-3)10(14)6-9/h4-6,17H,7-8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHITXAPAJUPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

The following table highlights key structural and functional differences between the target compound and related benzamides:

Key Observations:

Substituent Effects :

- The target compound's 3-fluoro and 4-methoxy groups distinguish it from analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (3-CH₃) and N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (2-OMe, 4-CH₃). Fluorine and methoxy groups may enhance electronegativity and hydrogen-bonding capacity, influencing reactivity or binding interactions.

- Pesticide analogs (e.g., mepronil, flutolanil) prioritize lipophilic groups (CF₃, isopropoxy) for bioactivity, whereas the target compound’s hydroxy-methoxypropyl side chain suggests hydrophilic properties .

Synthesis Methods: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized via acylation of 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide used DCC/HOBt coupling, a common method for amide bond formation . The target compound likely employs similar strategies but with tailored reagents.

Spectroscopic Characterization :

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methoxybenzamide?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including amide bond formation and functional group substitutions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for amide coupling .

- Temperature control : Low temperatures (-50°C to 0°C) minimize side reactions during carbodiimide-mediated coupling .

- Catalysts : Use of 1-hydroxybenzotriazole (HOBt) improves coupling yields by reducing racemization .

- Purification : Column chromatography with gradients of ethyl acetate/pentanes ensures high purity (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.